molecular formula C8H3BrINO2 B1446254 2-Bromo-5-cyano-3-iodobenzoic acid CAS No. 1805016-78-7

2-Bromo-5-cyano-3-iodobenzoic acid

Cat. No.: B1446254
CAS No.: 1805016-78-7
M. Wt: 351.92 g/mol
InChI Key: WCOZYECPGADRME-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-3-iodobenzoic acid is an organic compound with the molecular formula C8H3BrINO2 It is a halogenated benzoic acid derivative, characterized by the presence of bromine, iodine, and cyano groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-3-iodobenzoic acid typically involves multi-step organic reactions. One common method involves the bromination and iodination of a cyano-substituted benzoic acid precursor. The reaction conditions often include the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield. These methods are designed to optimize reaction efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-3-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of functionalized benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-3-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The bromine, iodine, and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-cyano-3-iodobenzoic acid is unique due to the combination of bromine, iodine, and cyano groups on the benzene ring. This unique substitution pattern provides distinct reactivity and potential for diverse applications in various fields of research .

Properties

IUPAC Name

2-bromo-5-cyano-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-7-5(8(12)13)1-4(3-11)2-6(7)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOZYECPGADRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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